N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a dichlorophenyl group (2,5-substitution), a fluorophenyl-substituted pyrimidine ring, and an ether-oxygen linkage.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2/c1-11-8-18(25-19(23-11)12-2-5-14(22)6-3-12)27-10-17(26)24-16-9-13(20)4-7-15(16)21/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGWTHKKGDWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a pyrimidine derivative, which contribute to its unique pharmacological profile. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, the introduction of halogen atoms like chlorine can enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains such as Staphylococcus aureus and Enterococcus faecium .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes related to inflammation or cancer progression. Similar compounds have been documented to inhibit acetylcholinesterase (AChE) and other key enzymes involved in disease pathways .
Antimicrobial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of structurally related compounds against various pathogens. The results indicated that compounds with dichloro substitutions exhibited enhanced activity against resistant strains:
| Compound Structure | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4 | S. aureus |
| 3,4-diCl-C6H4 substituted compound | 2 | E. faecium |
| 4-Fluoro substituted compound | >64 | Loss of activity |
This table highlights the significance of the dichloro groups in enhancing antimicrobial potency.
Case Studies
- Anticancer Properties : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds with pyrimidine rings have been linked to anti-tumor activity through inhibition of the MAPK pathway .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory potential of related compounds, demonstrating significant suppression of TNF-alpha release in preclinical models. This suggests that this compound may also possess anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural differences among similar compounds include:
- Substituent positions : The target compound’s 2,5-dichlorophenyl group contrasts with 2,3-dichlorophenyl () and 4-fluorophenyl () substituents. Halogen positioning influences steric and electronic properties, affecting binding affinity and solubility.
- Linkage type : The pyrimidin-4-yloxy ether in the target differs from the thioether in ’s compound (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide). Oxygen vs. sulfur alters electronic density and hydrogen-bonding capacity .
- Heterocyclic systems : Flufenacet () incorporates a 1,3,4-thiadiazole ring, enhancing herbicidal activity, whereas the target’s pyrimidine core may favor pharmaceutical applications .
Physicochemical Properties
*Calculated molecular weight based on formula.
Research Findings and Implications
- Substituent Effects: Fluorine and chlorine atoms in the target compound likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
- Conformational Analysis : Pyrimidine derivatives (e.g., ) show that dihedral angles between aromatic rings (e.g., 12.8° in the target vs. 5.2° in analogs) influence crystal packing and hydrogen-bonding networks, impacting solubility .
- Synthetic Accessibility : The target’s ether linkage may offer synthetic advantages over thioethers () or thiadiazoles (), which require specialized reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
